molecular formula C23H31N3O3S B2774255 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide CAS No. 946241-59-4

4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2774255
CAS No.: 946241-59-4
M. Wt: 429.58
InChI Key: UDHTWHLZLXZJHE-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Indoline Moiety: The indoline ring can be synthesized through the reduction of indole derivatives using catalytic hydrogenation or other reducing agents.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is often introduced via nucleophilic substitution reactions, where a suitable leaving group on the indoline derivative is replaced by a pyrrolidine group.

    Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group is introduced through sulfonylation reactions, where a sulfonyl chloride reacts with an amine group on the intermediate compound.

    Ethoxylation: The ethoxy group is typically introduced via an etherification reaction, where an alcohol reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to a sulfinamide or sulfide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines.

Major Products

    Oxidation Products: Indole derivatives.

    Reduction Products: Sulfinamides, sulfides.

    Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for various biological targets.

Medicine

In medicinal chemistry, sulfonamides are known for their antibacterial properties. This compound could be investigated for its potential as an antimicrobial agent or as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of the enzyme’s natural substrate, thereby blocking the enzyme’s active site. This compound could potentially inhibit enzymes involved in bacterial cell wall synthesis or other critical biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-N-(2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide: Lacks the pyrrolidine ring, which may affect its biological activity.

    4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide: Similar structure but with different substituents on the indoline or pyrrolidine rings.

Uniqueness

The presence of both the indoline and pyrrolidine rings in this compound makes it unique compared to other sulfonamides. These structural features may enhance its binding affinity to biological targets and improve its pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

4-ethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3S/c1-3-29-20-7-9-21(10-8-20)30(27,28)24-17-23(26-13-4-5-14-26)18-6-11-22-19(16-18)12-15-25(22)2/h6-11,16,23-24H,3-5,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHTWHLZLXZJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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